molecular formula C60H86N16O13 B193263 Buserelin CAS No. 57982-77-1

Buserelin

Numéro de catalogue B193263
Numéro CAS: 57982-77-1
Poids moléculaire: 1239.4 g/mol
Clé InChI: CUWODFFVMXJOKD-UVLQAERKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Buserelin is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH) agonist . It is primarily used in the treatment of prostate cancer and endometriosis . It is also used for other indications such as the treatment of premenopausal breast cancer, uterine fibroids, and early puberty, in assisted reproduction for female infertility, and as a part of transgender hormone therapy .


Molecular Structure Analysis

Buserelin has a complex molecular structure with the chemical formula C60H86N16O13 . Its molecular weight is approximately 1239.447 g/mol .


Chemical Reactions Analysis

Buserelin undergoes major degradation pathways including deamidation, disulfide bond cleavage, ether cleavage, peptide bond hydrolysis, and oxidation . The degradation of Buserelin is different from small molecules .


Physical And Chemical Properties Analysis

Buserelin has a molar mass of 1239.447 g/mol and a chemical formula of C60H86N16O13 . It is a small molecule and is part of the GnRH analogue; GnRH agonist; Antigonadotropin drug class .

Applications De Recherche Scientifique

Buserelin: A Comprehensive Analysis of Scientific Research Applications

Cancer Treatment: Buserelin is utilized in the treatment of hormone-responsive cancers, such as prostate cancer and breast cancer . It acts by stimulating the pituitary gland’s gonadotrophin-releasing hormone receptor (GnRHR), leading to a reduction in the synthesis and release of testosterone in males and inhibition of estrogen secretion in females .

Management of Estrogen-Dependent Conditions: This compound is also used to manage conditions that depend on estrogen, like endometriosis or uterine fibroids . By desensitizing the GnRH receptor, Buserelin reduces the amount of gonadotropin, which in turn decreases estrogen levels that can exacerbate these conditions .

Assisted Reproduction: In reproductive medicine, Buserelin is employed for ovulation induction as part of assisted reproductive technologies (ART). It helps to regulate the release of gonadotropins, which is crucial for the timing of oocyte retrieval in procedures such as in vitro fertilization (IVF) .

Pre-Surgical Tumor Reduction: There is evidence suggesting that Buserelin treatment can facilitate surgical procedures by reducing the vascularity of tumors, making them less bloody and easier to remove .

Veterinary Applications: In veterinary medicine, Buserelin is used for inducing ovulation in animals. For instance, it’s applied in swine reproduction to synchronize ovulation for fixed-time artificial insemination, improving the efficiency of breeding programs .

Mécanisme D'action

Buserelin stimulates the pituitary gland’s gonadotrophin-releasing hormone receptor (GnRHR). It desensitizes the GnRH receptor, reducing the amount of gonadotropin. In males, this results in a reduction in the synthesis and release of testosterone. In females, estrogen secretion is inhibited .

Safety and Hazards

Buserelin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, medical attention should be sought .

Propriétés

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H86N16O13/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65)/t40-,41-,42-,43-,44-,45-,46-,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWODFFVMXJOKD-UVLQAERKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H86N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68630-75-1 (acetate salt)
Record name Buserelin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID301024155
Record name Buserelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Buserelin stimulates the pituitary gland's gonadotrophin-releasing hormone receptor (GnRHR). Buserelin desensitizes the GnRH receptor, reducing the amount of gonadotropin. In males, this results in a reduction in the synthesis and release of testosterone. In females, estrogen secretion is inhibited. While initially, there is a rise in FSH and LH levels, chronic administration of Buserelin results in a sustained suppression of these hormones.
Record name Buserelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06719
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Buserelin

CAS RN

57982-77-1
Record name Buserelin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buserelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06719
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Buserelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buserelin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUSERELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXW8U3YXDV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Buserelin
Reactant of Route 2
Reactant of Route 2
Buserelin
Reactant of Route 3
Reactant of Route 3
Buserelin
Reactant of Route 4
Reactant of Route 4
Buserelin
Reactant of Route 5
Reactant of Route 5
Buserelin
Reactant of Route 6
Reactant of Route 6
Buserelin

Q & A

ANone:

    ANone: Buserelin is a peptide hormone analog and does not possess catalytic properties. Its mechanism of action involves binding to and activating GnRH receptors, not catalyzing chemical reactions.

    ANone: The provided research papers do not offer details on computational chemistry studies or QSAR models developed for Buserelin.

    A: Buserelin is a synthetic analog of GnRH with specific amino acid substitutions that enhance its potency and prolong its duration of action compared to native GnRH. [, ] While the provided papers do not delve into detailed SAR studies, it's generally understood that modifications to the GnRH decapeptide sequence can significantly impact its receptor binding affinity, enzymatic degradation resistance, and biological activity. [, ]

    ANone: The provided research papers do not contain information about the ecotoxicological effects or environmental degradation pathways of Buserelin.

    A:

    • Absorption: Buserelin can be administered intravenously, intranasally, subcutaneously, and through biodegradable implants. [, , , , , , ] The route of administration significantly influences its absorption and bioavailability. For example, intranasal administration results in lower peak serum concentrations compared to subcutaneous injection. []
    • Distribution: After administration, Buserelin distributes throughout the body and primarily targets the pituitary gland and gonads, where GnRH receptors are expressed. [, , , , , ]
    • Metabolism: Buserelin is primarily metabolized by peptidases in the blood and tissues. [, ] The major metabolite identified is the Buserelin-(5-9) pentapeptide. []
    • Excretion: Both Buserelin and its metabolites are primarily excreted in the urine. [, ]
    • Pharmacodynamics: Buserelin's primary pharmacodynamic effect is the downregulation and desensitization of GnRH receptors in the pituitary gland, leading to the suppression of LH and FSH secretion. [, , , , , ]

    ANone:

    • In vitro: Buserelin's direct effects have been studied in various cell culture models, including:
      • Ovarian cells: Buserelin influences steroidogenesis in a dose- and cell-context-dependent manner, affecting estradiol and progesterone production. [, , ]
      • Uterine leiomyoma cells: Buserelin exhibits antiproliferative effects, potentially mediated by annexin V and PKC activation. []
      • Mammary cancer cells: Buserelin demonstrates both stimulatory and inhibitory effects on cell growth, depending on estrogen presence and potential interactions with LH-RH antagonist binding sites. []
    • In vivo: Animal models, primarily rats, have been used extensively to evaluate Buserelin's effects on:
      • Ovarian function: Buserelin suppresses ovulation, reduces ovarian weight, and alters follicular dynamics. [, , , , , ]
      • Bone metabolism: Buserelin induces estrogen-deficiency osteopaenia, highlighting potential skeletal side effects. [, ]
      • Prostate cancer: Buserelin, often combined with antiandrogens, effectively reduces prostate weight by suppressing testosterone production. []
    • Clinical Trials: Numerous clinical trials have investigated Buserelin's efficacy in treating various conditions, including:
      • Endometriosis: Buserelin effectively reduces endometriosis-associated symptoms by inducing a hypoestrogenic state. [, ]
      • Prostate Cancer: Buserelin provides an alternative to traditional hormone therapy by effectively suppressing testosterone levels. [, ]
      • Central Precocious Puberty: Buserelin effectively slows down pubertal development in children. [, ]
      • Infertility: Buserelin is used in controlled ovarian hyperstimulation protocols for in vitro fertilization (IVF). [, , , ]

    A: While the development of resistance to GnRH agonists like Buserelin is not extensively discussed in the provided papers, some studies suggest that prolonged use can lead to a restoration of gonadotropin secretion and gonadal function in certain cases. [, ] Further research is needed to fully elucidate the mechanisms underlying potential resistance development.

    A: Radioimmunoassay (RIA) is the primary analytical method used to quantify Buserelin in serum and urine samples. [, , , ] This method utilizes antibodies specific to Buserelin to detect and measure its concentration. High-performance liquid chromatography (HPLC) coupled with RIA is employed to separate and quantify intact Buserelin and its metabolites in urine. []

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.